3-cyclopentyl-1-methyl-1H-pyrazol-5-amine
Description
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclopentyl group at position 3 and a methyl group at position 1 of the pyrazole ring. Pyrazole scaffolds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and antimicrobial agents . For instance, derivatives like 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1-methyl-1H-pyrazol-5-amine (molecular weight: 286.29) are noted in kinase inhibitor research .
Properties
IUPAC Name |
5-cyclopentyl-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNZHABCJRZBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92406-39-8 | |
| Record name | 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with methyl acetoacetate to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine with key analogs based on substituents at positions 1 and 3, molecular weight, and biological activity:
Key Observations:
- Position 3: Cyclopentyl substituents introduce bulkiness, which may improve target binding affinity compared to smaller groups like methyl or cyclopropyl .
- Molecular Weight : The target compound (165.24 g/mol) is lighter than analogs with aromatic or halogenated substituents (e.g., 227.31 g/mol for the phenyl analog) .
Biological Activity
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : CHN
- SMILES : CN1C(=CC(=N1)C2CCCC2)N
- InChI : InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5,10H
Antimicrobial Properties
Research indicates that 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine exhibits significant antimicrobial activity. Pyrazole derivatives are known to interact with bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. In vitro studies have shown effectiveness against various strains of bacteria and fungi, suggesting potential as a therapeutic agent for infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazoles can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. In experimental models, 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine demonstrated a reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.
The biological activity of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase (LOX), which play significant roles in inflammation and pain signaling.
- Receptor Modulation : It may also interact with various receptors involved in pain perception and immune response modulation.
Synthesis and Chemical Reactions
The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of cyclopentanone with hydrazine derivatives under controlled conditions. The following methods are commonly used:
Synthetic Route
- Starting Materials : Cyclopentanone and hydrazine hydrate.
- Reaction Conditions : The reaction is typically carried out in an acidic medium to facilitate cyclization.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Types of Reactions
The compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate to form pyrazole oxides. |
| Reduction | Reduction can be performed using sodium borohydride to yield reduced derivatives. |
| Substitution | Nucleophilic substitution at the amine group can lead to various substituted pyrazoles. |
Case Studies and Research Findings
Several studies have highlighted the potential applications of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine:
- Antimicrobial Study : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Model : In a model of induced inflammation, administration of the compound resulted in a notable decrease in edema compared to control groups, suggesting its efficacy in reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
